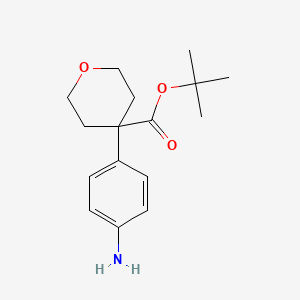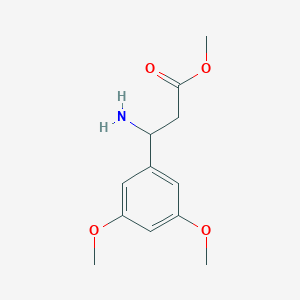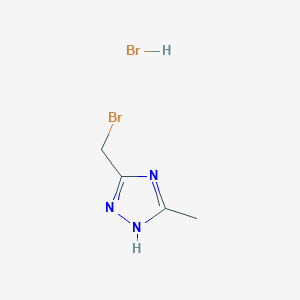![molecular formula C8H15NO B13509186 1-{3-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl}methanamine](/img/structure/B13509186.png)
1-{3-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl}methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{3-Methyl-2-oxabicyclo[311]heptan-1-yl}methanamine is a bicyclic amine compound with a unique structure that includes an oxabicyclo ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl}methanamine typically involves the following steps:
Formation of the Oxabicyclo Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by an epoxidation reaction to introduce the oxygen atom into the bicyclic structure.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions: 1-{3-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl}methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of substituted amines or other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
1-{3-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl}methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry: Utilized in the development of new materials and polymers with unique properties.
Wirkmechanismus
The mechanism of action of 1-{3-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl}methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. Detailed studies on its binding affinity and interaction with biological macromolecules are necessary to elucidate its exact mechanism of action.
Vergleich Mit ähnlichen Verbindungen
- 1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine
- 1-{3-Oxabicyclo[3.1.1]heptan-1-yl}methanamine
- 1-{2-Oxabicyclo[3.1.1]heptan-1-yl}methanamine
Comparison: 1-{3-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl}methanamine is unique due to the presence of the methyl group at the 3-position of the oxabicyclo ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable target for further research and development.
Eigenschaften
Molekularformel |
C8H15NO |
|---|---|
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
(3-methyl-2-oxabicyclo[3.1.1]heptan-1-yl)methanamine |
InChI |
InChI=1S/C8H15NO/c1-6-2-7-3-8(4-7,5-9)10-6/h6-7H,2-5,9H2,1H3 |
InChI-Schlüssel |
OLMYWYQNJOQYEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2CC(C2)(O1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




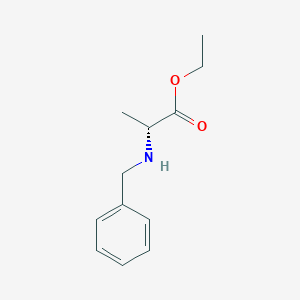
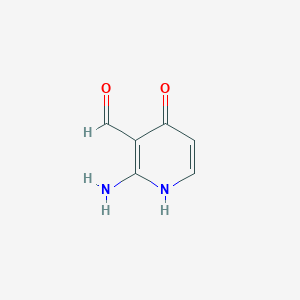
![5-[3-(Aminomethyl)phenyl]pyridin-2-amine](/img/structure/B13509136.png)
![rac-(1R,4S,5S)-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B13509140.png)
![dimethyl({2-[(2R)-pyrrolidin-2-yl]ethyl})amine dihydrochloride](/img/structure/B13509141.png)
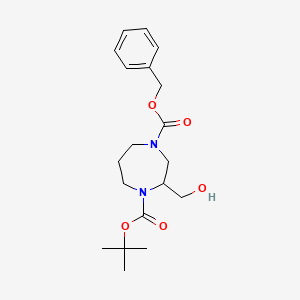
![dimethyl[(2S)-2-(methylamino)propyl]aminedihydrochloride](/img/structure/B13509156.png)
